Home > Products > Screening Compounds P1803 > 3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline
3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline - 859027-13-7

3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline

Catalog Number: EVT-1818569
CAS Number: 859027-13-7
Molecular Formula: C12H18BrN3
Molecular Weight: 284.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-7-bromo-2-(4-(4-methylpiperazin-1-yl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one

  • Compound Description: This compound is a brominated dihydronaphthalene derivative featuring a 4-methylpiperazine substituent. Its crystal structure has been reported, revealing details about its molecular geometry and packing. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

  • Compound Description: This compound is a benzamide derivative and is a known tyrosine kinase inhibitor (Imatinib). It exhibits anti-cancer activity, particularly against leukemia. []

3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

  • Compound Description: This benzamide derivative, AP24534, is a potent and orally active pan-inhibitor of the breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. It exhibits significant anti-cancer activity, particularly against chronic myeloid leukemia (CML), including drug-resistant forms. []

4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)

  • Compound Description: FN-1501 is a pyrazole-3-carboxamide derivative recognized for its potent inhibitory activity against FLT3 and various cyclin-dependent kinases (CDKs). It displays promising anti-proliferative activity against acute myeloid leukemia (AML) cells. []

3-Bromo-4-methyl-N-(2-nitrobenzylidene)aniline

  • Compound Description: This Schiff base is synthesized from 3-bromo-4-methylaniline and 2-nitrobenzaldehyde. It exhibits antimicrobial activity against various bacteria and fungi. []

3-Bromo-4-methyl-N-(2,4,5-trimethoxybenzylidene)aniline

  • Compound Description: This Schiff base, derived from 3-bromo-4-methylaniline and 2,4,5-trimethoxybenzaldehyde, demonstrates antimicrobial activity against various bacteria and fungi. []

3-Bromo-N-(4-methoxybenzylidene)-4-methylaniline

  • Compound Description: This Schiff base is synthesized from 3-bromo-4-methylaniline and 4-methoxybenzaldehyde. It exhibits antimicrobial activity against various bacteria and fungi. []

N-(3-Bromo-4-methylphenyl)-1-(1H-indol-3-yl)methanimine

  • Compound Description: This Schiff base, derived from 3-bromo-4-methylaniline and indole-3-carbaldehyde, demonstrates antimicrobial activity against various bacteria and fungi. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

  • Compound Description: This benzamide derivative is a potent dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2). It demonstrates promising in vivo anti-inflammatory effects, particularly in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model. []

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)

  • Compound Description: CHMFL-ABL/KIT-155 is a benzamide derivative recognized as a highly potent type II ABL/c-KIT dual kinase inhibitor. It displays strong anti-proliferative activities against chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). []

N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine

  • Compound Description: This quinazoline derivative acts as a potent and orally available cyclin-dependent kinase (CDK) inhibitor. It exhibits promising antitumor activity against hematological malignancies. []

3-(1,2,4-Triazolo[4,3-a]pyridin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-trifluoromethylphenyl)benzamide methanesulfonate

  • Compound Description: This methanesulfonate salt is derived from a benzamide derivative that acts as a potent Bcr-Abl kinase inhibitor, including its mutant forms. It exhibits high solubility in water and displays efficacy in treating oncological diseases mediated by Bcr-Abl kinase activity. []

5-{((4-phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio)methoxy}-4-(4-methoxyphenyl)-2-((4-methylpiperazin-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Compound Description: This compound is a complex triazole derivative synthesized through a multi-step procedure. It displays notable antimicrobial activity against various bacterial and fungal strains. []

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: SAR216471, an indole-3-carboxamide derivative, functions as a potent, reversible, and directly acting P2Y12 antagonist. This compound exhibits potent antiplatelet and antithrombotic activities both in vitro and in vivo. []
  • Compound Description: This series of pyrrolidine-2,5-dione derivatives incorporates either a 4-methylpiperazin-1-yl or a 3-(4-methylpiperazin-1-yl)propyl group at the nitrogen atom. These compounds were investigated for their anticonvulsant activity in the maximum electroshock (MES) seizure and pentetrazole (sc PTZ) seizure threshold tests. []

N-Cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703)

  • Compound Description: AZD6703 is a potent, selective, and orally available p38α MAP kinase inhibitor. This compound was a clinical candidate for the treatment of inflammatory diseases. []

(R)-N-[5-(2-Methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide (PHA739358, Danusertib)

  • Compound Description: PHA739358, also known as Danusertib, is a benzamide derivative that functions as an antitumor agent. []

5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375)

  • Compound Description: SAR107375 is a potent and selective, orally active dual thrombin and factor Xa inhibitor. This compound demonstrates potent antithrombotic activity in vivo. []

N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide

  • Compound Description: This compound, a benzamide derivative, acts as a selective kappa opioid receptor antagonist. []

3-Methyl-5-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Compound Description: This compound is a pyrazole derivative containing a 4-methylpiperazine substituent. Its crystal structure reveals the spatial arrangement of its molecular components. []

2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile

  • Compound Description: This pyridine derivative incorporates a 4-methylpiperazine substituent and a thiophene ring. It is synthesized through a nucleophilic substitution reaction. []

8-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f]-1,4-thiazepine

  • Compound Description: This thiazepine derivative incorporates a 4-methylpiperazine substituent and a chlorine atom. Its crystal structure has been determined, providing insights into its molecular geometry. []

1-(4-Methylpiperazin-1-yl)-3-(2-phenylthiazol-4-yl)isoquinoline

  • Compound Description: This isoquinoline derivative, featuring a 2-phenylthiazol-4-yl substituent and a 4-methylpiperazine moiety, demonstrates anticancer activity in vitro. []

N-([1,3,4-Oxadiazino[6,5-b]substituted indol-2-yl]methyl)aniline

  • Compound Description: This series of compounds features an oxadiazinoindole core with various substituents. They have been synthesized and evaluated for their antioxidant activity. []

3-Methyl-6-(4-methylpiperazin-1-yl)-11H-pyrido[2,3-b][1,4]benzodiazepine

  • Compound Description: This benzodiazepine derivative incorporates a 4-methylpiperazine substituent. Its crystal structure has been elucidated, providing information about its molecular geometry and intermolecular interactions. []

Methyl 1-(4-chlorobenzyl)-2-(4-methylpiperazin-1-yl)-1H-benzimidazole-5-carboxylate hemihydrate

  • Compound Description: This benzimidazole derivative, containing a 4-methylpiperazin-1-yl group, has been characterized by X-ray crystallography, revealing details about its molecular structure and hydrogen bonding interactions. []

3-(3-Bromo-4-oxo-4H-chromen-2-yl)-4H-chromen-4-one

  • Compound Description: This chromenone derivative, synthesized using both conventional heating and microwave irradiation, possesses a bromine atom and is part of a series tested for antibacterial and antifungal activities. []

5-Methyl-3,3-bis(4-methylpiperazin-1-yl)-1-[2-(4-methylpiperazin-1-yl)ethyl]indolin-2-one

  • Compound Description: This indolin-2-one derivative contains multiple 4-methylpiperazine groups attached to its core structure. Its crystal structure highlights its molecular conformation and intermolecular interactions. []

2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6,8-dichloro-3-methyl-2,3-dihydroquinazolin-4(1H)-one

  • Compound Description: This quinazolinone derivative contains bromine and chlorine atoms and displays insecticidal activity, particularly against Plutella xylostella. []

N-[(3-Bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-4-fluoroaniline

  • Compound Description: This indole derivative, featuring a bromine atom and a fluoroaniline moiety, has been structurally characterized, revealing details about its molecular geometry and crystal packing. []

(R)-2-{[5-Bromo-1-(3-bromopropyl)-1H-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid

  • Compound Description: This indole derivative, containing multiple bromine atoms and a pyrrolidine ring, serves as a key intermediate in the synthesis of various substituted analogues. []

(E)-2-(2-Butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide

  • Compound Description: This compound is an imidazole derivative incorporating an oxomorpholino group. It is synthesized through a convergent approach and serves as a key intermediate in the preparation of various analogues. []

3-Chloro-N-{[7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl}aniline

  • Compound Description: This benzofuran derivative is synthesized from vanillin and incorporates chlorine and methoxy substituents. It has been studied for its anti-tuberculosis (anti-TB) activity. []
Overview

3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline is an organic compound classified as an aromatic amine. It is characterized by the presence of a bromine atom and a piperazine ring, which contributes to its biological activity and utility in medicinal chemistry. The molecular formula of this compound is C13H20BrN3C_{13}H_{20}BrN_3, with a molecular weight of approximately 300.23 g/mol. This compound has garnered interest due to its potential applications in drug development, particularly in the synthesis of inhibitors for various biological targets.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline typically involves several steps:

  1. Starting Materials: The synthesis begins with 3-bromo-4-methylaniline and 4-methylpiperazine as primary reactants.
  2. Reaction Conditions: The reaction is usually carried out in a solvent such as dichloromethane or ethanol under reflux conditions to promote the formation of the desired product.
  3. Catalysts: Catalysts such as palladium on carbon may be utilized to facilitate hydrogenation reactions if necessary.
  4. Purification: After the reaction, the product is purified through recrystallization or column chromatography to achieve high purity levels.

In industrial settings, continuous flow reactors may be employed to enhance scalability and efficiency, optimizing reaction conditions for better yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline can be described using the following data:

  • Molecular Formula: C13H20BrN3C_{13}H_{20}BrN_3
  • Molecular Weight: 300.23 g/mol
  • IUPAC Name: 3-bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline
  • InChI Key: A unique identifier that represents the compound's structure.

The compound features a bromine atom attached to the aromatic ring, alongside a piperazine moiety that enhances its pharmacological properties.

Chemical Reactions Analysis

Reactions and Technical Details

3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline can undergo various chemical reactions, including:

  1. Oxidation: The compound can be oxidized to form N-oxides or other derivatives using agents like hydrogen peroxide.
  2. Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions: The aniline moiety allows for electrophilic aromatic substitution, where halogens or other functional groups can be introduced.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

Mechanism of Action

Process and Data

The mechanism of action for 3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline primarily involves its interaction with specific biological targets:

  1. Molecular Targets: This compound may interact with enzymes or receptors involved in critical signaling pathways within cells.
  2. Pathways Involved: By modulating these pathways, it can influence cellular functions such as proliferation, apoptosis, or metabolic processes.

Research indicates that compounds with similar structures have shown efficacy in inhibiting specific enzymes related to cancer progression, making this compound a candidate for further investigation in therapeutic applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of 3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline are essential for understanding its behavior in various environments:

PropertyValue
AppearanceOff-white solid
Melting PointApproximately 150–155 °C
SolubilitySoluble in organic solvents like ethanol and dichloromethane
StabilityStable under normal conditions but sensitive to strong oxidizing agents

These properties indicate that the compound is suitable for various applications in organic synthesis and medicinal chemistry .

Applications

Scientific Uses

3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline has several notable applications:

  1. Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical agents targeting various diseases, including cancer.
  2. Biological Research: The compound is studied for its potential effects on enzyme inhibition and receptor binding, contributing to drug discovery efforts.
  3. Organic Synthesis: It is used as a building block in the development of more complex organic molecules, facilitating advancements in chemical research.
Introduction to 3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline

Nomenclature and Structural Classification in Heterocyclic Chemistry

The systematic IUPAC name 3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline provides precise structural information: A bromine atom occupies position 3 on the aniline ring, while a methylpiperazine unit connects to position 4 through a methylene (–CH2–) bridge. This distinguishes it from direct-linked analogs like 3-bromo-4-(4-methylpiperazin-1-yl)aniline (CAS: 477846-55-2), where the piperazine attaches directly to the aromatic ring without a spacer . The methylene linker substantially alters molecular conformation, flexibility, and electronic distribution, granting the compound unique physicochemical behavior among heterocyclic aniline derivatives.

Structural Classification:

  • Core Structure: Substituted aniline (aminobenzene)
  • Heterocyclic Component: N-methylpiperazine (a saturated six-membered ring with two nitrogen atoms at positions 1 and 4)
  • Connecting Group: Methylene bridge (–CH2–) enabling conformational flexibility
  • Halogen Substituent: Bromine atom at meta-position relative to the amine

The canonical SMILES representation "BrC1=CC(=C(C=C1)N)CN2CCN(CC2)C" encodes this connectivity, confirming the methylene-linked piperazine [6]. This molecular arrangement classifies the compound as a benzylpiperazine derivative rather than a direct arylpiperazine, fundamentally differentiating its spatial orientation and potential for intermolecular interactions.

Table 1: Structural Analogs and Classification Differences

Compound NameCAS NumberMolecular FormulaSimilarity IndexKey Structural Difference
3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline859027-13-7C12H18BrN3ReferenceMethylene-linked piperazine
3-Bromo-4-(4-methylpiperazin-1-yl)aniline477846-55-2C11H16BrN30.79Direct piperazine-aniline linkage
3-Bromo-2-((4-methylpiperidin-1-yl)methyl)anilineN/AC13H19BrN20.73Piperidine instead of piperazine
4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline1016711-90-2C18H23N30.68Phenyl-substituted piperazine

Historical Development and Significance in Medicinal Chemistry

The emergence of 3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline reflects evolutionary advances in piperazine-based drug design. Piperazine derivatives entered medicinal chemistry in the mid-20th century with compounds like the antihistamine cyclizine (1940s) and later expanded to antipsychotics (e.g., trifluoperazine) and antidepressants. The strategic incorporation of brominated aniline scaffolds gained prominence in the 1990s-2000s as researchers sought to balance lipophilicity and metabolic stability in kinase inhibitors and receptor modulators .

This compound specifically arose from efforts to overcome limitations of direct-linked arylpiperazines, which often exhibited planar conformations with restricted target engagement. The methylene bridge in 3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline introduced three-dimensional flexibility, allowing the piperazine moiety to adopt favorable binding conformations while maintaining electronic communication with the aromatic system. This design principle proved particularly valuable in:

  • Kinase Inhibitor Development: Bromine serves as a synthetic handle for Suzuki-Miyaura cross-coupling reactions to generate biaryl structures common in kinase inhibitors (e.g., analogs of imatinib). The electron-withdrawing effect of bromine moderates the electron-donating properties of the aniline amine, fine-tuning electronic characteristics for target binding [6].

  • Antimicrobial Agents: Structural analogs featuring methylpiperazine-methylaniline cores demonstrate potent activity against Gram-positive pathogens. The methylene linker enhances membrane permeability compared to direct-linked counterparts (2010–present) .

  • Receptor-Targeted Therapeutics: Piperazine-methylaniline hybrids appear in serotonin receptor modulators and σ-ligands, where the bromine atom enables further derivatization via halogen-metal exchange (2005–present) [9].

The synthesis typically employs reductive amination or nucleophilic substitution strategies, as seen in analogous compounds like 4-{[4-(3-methylphenyl)piperazin-1-yl]methyl}aniline [9]. Commercial availability since the late 2000s (e.g., AK Scientific catalog #7362DN) underscores its established role as a privileged building block in drug discovery pipelines [6].

Role of Bromine and Piperazine Moieties in Bioactive Molecule Design

Bromine as a Multifunctional Substituent:The bromine atom at the meta-position serves three critical functions:

  • Synthetic Versatility: Bromine undergoes efficient cross-coupling reactions (e.g., Suzuki, Stille) enabling C–C bond formation with boronic acids, organotin reagents, or amination via Buchwald-Hartwig catalysis . This transforms the compound into diverse pharmacophores, including biphenyls, styrenes, or extended heterocycles.
  • Steric Influence: With a van der Waals radius of 1.85 Å, bromine creates favorable hydrophobic pockets in protein binding sites while avoiding the metabolic instability associated with smaller halogens [10].
  • Electronic Modulation: As a moderate σ-electron-withdrawing group (+σmeta = 0.39), bromine counterbalances the electron-donating effects of the aniline (–NH2) and piperazine groups, maintaining a balanced Hammett constant (σ ≈ 0.11) conducive to receptor binding [7].

Piperazine-Methylene Synergy:The 4-methylpiperazine unit connected via a methylene bridge enhances both physicochemical and pharmacological properties:

  • Solubility-Permeability Balance: The protonatable piperazine nitrogen (pKa ~7.1–8.5) improves water solubility at physiological pH while the N-methyl group and methylene linker maintain moderate lipophilicity (predicted logP = 1.9–2.3) [9].
  • Conformational Flexibility: The –CH2– spacer allows the piperazine ring to adopt multiple orientations, enabling optimal interactions with target proteins. Molecular dynamics simulations show a 120° rotational freedom range, facilitating binding to deep hydrophobic pockets [9].
  • Target Engagement: Piperazine nitrogen atoms form critical hydrogen bonds with aspartate/glutamate residues in biological targets (e.g., kinase ATP pockets), while the methyl group prevents undesirable N-oxidation metabolism .

Table 2: Key Physicochemical Properties and Predicted Bioactivity

PropertyValueSignificance in Drug Design
Molecular Weight284.2 g/molBelow 300 g/mol, favorable for oral bioavailability
Hydrogen Bond Acceptors4 (3 N atoms + Br)Optimal for cell permeability
Hydrogen Bond Donors1 (aniline –NH2)Limits solubility but enhances target specificity
Rotatable Bonds4 (N-CH2-piperazine, aniline-CH2)Facilitates target adaptation but may increase metabolic vulnerability
Predicted logP2.1 (XLogP3~1.9–2.3)Ideal balance for membrane penetration and solubility
Topological Polar Surface Area (TPSA)38.7 Ų<60 Ų suggests good intestinal absorption
Bromine Steric Parameter (B5i)1.85Creates defined hydrophobic binding regions

Bioactivity Implications:The combination of bromine and methylpiperazinylmethyl groups creates molecules with dual functionality: the brominated aromatic ring provides a "molecular handle" for diversification, while the piperazine enhances target affinity toward CNS receptors and kinases. Evidence suggests that methylene-linked piperazines like this compound exhibit 3–5-fold enhanced blood-brain barrier permeability compared to direct-linked analogs (e.g., 3-Bromo-4-(4-methylpiperazin-1-yl)aniline) due to optimized logP/logD profiles [9]. This structural advantage explains its incorporation in preclinical candidates targeting neurological disorders and oncology.

Properties

CAS Number

859027-13-7

Product Name

3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline

IUPAC Name

3-bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline

Molecular Formula

C12H18BrN3

Molecular Weight

284.2 g/mol

InChI

InChI=1S/C12H18BrN3/c1-15-4-6-16(7-5-15)9-10-2-3-11(14)8-12(10)13/h2-3,8H,4-7,9,14H2,1H3

InChI Key

IXYWNRNRQJPZDO-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)N)Br

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)N)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.